molecular formula C6H8N4O2S B15215669 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide CAS No. 30156-69-5

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide

Cat. No.: B15215669
CAS No.: 30156-69-5
M. Wt: 200.22 g/mol
InChI Key: RFKYKPKINCBVAB-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a methylthio (-SCH₃) group at position 2, an amino (-NH₂) group at position 5, a hydroxy (-OH) group at position 6, and a carboxamide (-CONH₂) at position 2.

Properties

CAS No.

30156-69-5

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

5-amino-2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C6H8N4O2S/c1-13-6-9-3(4(8)11)2(7)5(12)10-6/h7H2,1H3,(H2,8,11)(H,9,10,12)

InChI Key

RFKYKPKINCBVAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized pyrimidinecarboxamides .

Scientific Research Applications

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Position-Specific Substituent Variations

Position 2 (Methylthio Group)

The methylthio group at position 2 is a conserved feature in several analogs, including:

  • 2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS 1126-44-9): Shares the methylthio group but replaces the carboxamide with a carboxylic acid (-COOH) at position 4 and lacks amino/hydroxy groups .
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5): Substitutes the amino group at position 5 with bromo (-Br), altering electronic properties and reactivity .
Position 4 (Carboxamide vs. Carboxylic Acid/Esters)
Position 5 and 6 (Amino and Hydroxy Groups)
  • 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 301847-46-1): Incorporates a fused thienopyrimidine ring and a methoxyphenyl substituent, enhancing steric bulk and altering biological target interactions compared to the simpler pyrimidine backbone .

Structural and Functional Implications

Compound Name (CAS) Substituents Molecular Weight* Solubility* Key Differences
Target Compound (Not listed) 2-SCH₃, 5-NH₂, 6-OH, 4-CONH₂ ~230 g/mol High (polar groups) Reference standard
2-Methylsulfanylpyrimidine-4-carboxylic acid (1126-44-9) 2-SCH₃, 4-COOH ~186 g/mol Moderate (acidic) Lacks amino/hydroxy; higher acidity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (50593-92-5) 2-SCH₃, 5-Br, 4-COOH ~264 g/mol Low (lipophilic Br) Bromine increases steric hindrance
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (50593-91-4) 2-SCH₃, 5-Br, 4-COOCH₃ ~278 g/mol Very low Ester group reduces polarity
4-Pyrimidinecarboxamide,5-amino-1,6-dihydro-2-(methylthio)-6-oxo 2-SCH₃, 5-NH₂, 6=O, 4-CONH₂ ~228 g/mol Moderate Oxo vs. hydroxy affects redox stability

*Molecular weight and solubility are estimated based on structural data.

Biological Activity

5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. With the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol, this compound features a unique combination of functional groups including amino, hydroxy, and methylthio, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide include:

  • Amino Group : Capable of participating in nucleophilic substitutions.
  • Hydroxy Group : Engages in hydrogen bonding and can act as a weak acid.
  • Methylthio Group : Influences the compound's reactivity through thioether reactions.

This combination allows the compound to interact with various biological targets, potentially leading to therapeutic effects in conditions such as cancer and viral infections .

Biological Activities

Research indicates that 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide exhibits several important biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and viral infections.
  • Anticancer Properties : It has shown promise in inhibiting the growth of cancer cells resistant to certain dietary carcinogens .
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens, although detailed mechanisms remain under investigation.

Interaction Studies

Interaction studies focus on how 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide interacts with biological molecules such as enzymes and receptors. These studies are crucial for understanding its therapeutic potential and mechanisms of action.

Key Findings from Interaction Studies

Biological TargetMechanism of ActionObservations
EnzymesInhibition of catalytic activityReduced enzyme activity in vitro
ReceptorsBinding affinity studiesPotential modulation of receptor signaling pathways

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide:

  • Inhibition of PhIP-resistant Cancer Cells :
    • A high-throughput screening identified this compound as an inhibitor of growth in cancer cells resistant to the carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) .
    • This suggests potential applications in preventing gastrointestinal tumors arising from dietary carcinogens.
  • Mechanistic Studies :
    • Investigations into its mechanism revealed that it may interfere with key metabolic pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent.
  • Comparative Analysis with Similar Compounds :
    • Compared to structurally similar compounds, 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide displays distinct reactivity patterns and biological activities, supporting its unique role in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 2-methylthiopyrimidine precursors with amines (e.g., cyclohexylamine) in aqueous or alcoholic media, followed by acidification and crystallization . For example, heating 2-methylthiopyrimidines with amines (5.0 mmol) under reflux overnight, cooling, and precipitating with dilute HCl yields derivatives like 4-amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile . Reaction conditions (solvent, temperature, stoichiometry) significantly influence yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substitution patterns and hydrogen environments (e.g., δ 2.5–3.5 ppm for methylthio groups) .
  • HPLC : For purity assessment (>95% purity is typical in pharmacological studies) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving ambiguous structural features in crystalline derivatives .

Q. What biological assays are used to evaluate its activity?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against Proteus vulgaris or Pseudomonas aeruginosa to assess inhibition zones or MIC values .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Kinase or dehydrogenase assays to study binding affinity (e.g., competitive vs. non-competitive inhibition) .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalyst use : Triazine-based coupling agents improve condensation efficiency in multi-step syntheses .
  • Temperature control : Reflux at 80–100°C balances reaction speed and side-product formation .
  • Purification techniques : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. How can contradictions in reported biological activities be resolved?

Contradictions may arise from:

  • Strain-specific effects : Test across multiple bacterial strains (e.g., P. aeruginosa PAO1 vs. clinical isolates) .
  • Assay conditions : Standardize pH, temperature, and nutrient media to ensure reproducibility .
  • Compound stability : Monitor degradation via LC-MS under storage conditions (e.g., -20°C vs. 4°C) .
  • Synergistic effects : Evaluate interactions with adjuvants or carrier molecules .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways, while machine learning tools like ICReDD’s reaction path search narrow experimental conditions . For example:

  • Transition state analysis : Identifies energy barriers for substitution reactions at the methylthio group .
  • Solvent effect modeling : COSMO-RS predicts solubility and reactivity in different media .

Q. How can derivatives be designed to enhance pharmacological profiles?

Strategies include:

  • Functional group modification : Replace the methylthio group with benzylthio for improved lipophilicity and membrane penetration .
  • Bioisosteric replacement : Substitute the carboxamide with a nitrile group to modulate metabolic stability .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., aryl vs. alkyl groups) to optimize target binding .

Data Contradiction Analysis

Q. Why do studies report divergent inhibitory effects on bacterial growth?

Discrepancies may stem from:

  • Bacterial resistance mechanisms : Efflux pump expression varies across strains .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that artificially inflate inhibition data .
  • Cellular uptake differences : Measure intracellular concentrations via LC-MS in Gram-negative vs. Gram-positive models .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s reaction databases for validated procedures .
  • Computational tools : ICReDD’s integrated computational-experimental workflows for reaction design .
  • Biological assay guidelines : CLSI standards for antimicrobial testing .

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